molecular formula C8H7IN2O B8466105 5-iodo-3-methyl-1H-benzimidazol-2-one

5-iodo-3-methyl-1H-benzimidazol-2-one

Cat. No. B8466105
M. Wt: 274.06 g/mol
InChI Key: HXABHSXDLBIAQS-UHFFFAOYSA-N
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Patent
US08993779B2

Procedure details

A solution of Cesium carbonate (1100 mg, 3.38 mmol, 5.0 eq) was treated with a solution of 6-iodo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (6-3, 185 mg, 0.68 mmol) and 2-Cyanophenylboronic acid (198 mg, 1.35 mmol, 2.0 eq). The 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (27.6 mg, 0.03 mmol, 0.05 eq) was introduced and the mixture was irradiated in a microwave at 140 deg C. for 15 min. The product was worked up by partitioning between EtOAc (2×85 ml) and saturated aqueous NaHCO3 (95 ml), and the combined organic layers were dried over Na2SO4 and concentrated. Afforded 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzonitrile (6-4), as a maroon-orange solid.
Name
Cesium carbonate
Quantity
1100 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].I[C:8]1[CH:9]=[CH:10][C:11]2[NH:15][C:14](=[O:16])[N:13]([CH3:17])[C:12]=2[CH:18]=1.[C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1B(O)O)#[N:20]>>[CH3:17][N:13]1[C:12]2[CH:18]=[C:8]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=3[C:19]#[N:20])[CH:9]=[CH:10][C:11]=2[NH:15][C:14]1=[O:16] |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
1100 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
185 mg
Type
reactant
Smiles
IC=1C=CC2=C(N(C(N2)=O)C)C1
Name
Quantity
198 mg
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (27.6 mg, 0.03 mmol, 0.05 eq) was introduced
CUSTOM
Type
CUSTOM
Details
the mixture was irradiated in a microwave at 140 deg C
CUSTOM
Type
CUSTOM
Details
by partitioning between EtOAc (2×85 ml) and saturated aqueous NaHCO3 (95 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN1C(NC2=C1C=C(C=C2)C2=C(C#N)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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